molecular formula C12H19NO B165000 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol CAS No. 61520-53-4

2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

Cat. No. B165000
CAS RN: 61520-53-4
M. Wt: 193.28 g/mol
InChI Key: ALFXNLHLMQREPR-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, its common names, and its Chemical Abstracts Service (CAS) number. The CAS number is a unique identifier for every chemical compound and can be used to find more specific information.



Synthesis Analysis

This involves understanding how the compound is made. This can include the raw materials used, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the compound’s molecular formula, its structural formula, and possibly its 3D shape. Techniques like X-ray crystallography can be used to determine the 3D structure of a molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents.


Scientific Research Applications

  • Crystal Packing Analysis

    • The study by Zhang, Wu, and Zhang (2011) explores the crystal packing of compounds similar to 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol. They discuss how these compounds utilize rare N⋯π interactions and hydrogen bonds to form unique crystal structures (Zhang, Wu, & Zhang, 2011).
  • Synthetic Studies on Oxirane Compounds

    • Research by SuamiTetsuo, UchidaIchiro, and UmezawaSumio (1956) on the ammonolysis of similar compounds provides insights into the synthesis pathways that could potentially apply to 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).
  • Impurity Analysis in Buffers

    • A study by Williamson and Thompson (1978) identifies impurities in buffers similar to 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol, which can inhibit enzyme activities, suggesting potential analytical applications (Williamson & Thompson, 1978).
  • Solubility and Solvent Effect Studies

    • Zhu et al. (2019) investigated the solubility of related compounds in various solvents, essential for purification processes, which could be relevant to 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol (Zhu et al., 2019).
  • Dissociation Constants and Thermodynamic Properties

    • Hamborg and Versteeg (2009) determined the dissociation constants and thermodynamic properties of similar alkanolamines, providing valuable data for understanding the behavior of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol under various conditions (Hamborg & Versteeg, 2009).
  • Hydrogen Bonding and Polymorphism Studies

    • The research by Podjed and Modec (2022) on the hydrogen bonding and polymorphism in amino alcohol salts could provide insights into the structural properties of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol (Podjed & Modec, 2022).
  • Enantioselective Catalysis

    • Asami et al. (2015) discuss the use of similar amino alcohols in enantioselective catalysis, which might be applicable to the synthesis or analysis involving 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol (Asami et al., 2015).
  • Biocatalysis and Drug Metabolism

    • The study by Zmijewski et al. (2006) on the application of biocatalysis to drug metabolism using compounds similar to 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol may provide insights into its potential pharmaceutical applications (Zmijewski et al., 2006).
  • Corrosion Inhibition

    • Herrag et al. (2010) investigated the use of diamine derivatives similar to 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol as corrosion inhibitors, suggesting its potential application in material science (Herrag et al., 2010).
  • Preparation of Enantiomerically Pure Compounds

    • Research by Fadnavis, Radhika, and Devi (2006) on the preparation of enantiomerically pure amino alcohols provides insights that could be applicable to 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol, especially in pharmaceutical synthesis (Fadnavis, Radhika, & Devi, 2006).

Safety And Hazards

This involves understanding the risks associated with handling the compound. This can include toxicity information, flammability, and any precautions that need to be taken while handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and possible modifications to the compound that could be beneficial.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(2-ethyl-6-methylanilino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-11-7-5-6-9(2)12(11)13-10(3)8-14/h5-7,10,13-14H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFXNLHLMQREPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866860
Record name 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol

CAS RN

61520-53-4
Record name CGA 37913
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061520534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-ethyl-6-methylphenyl)amino]propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CGA-37913
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z616855Z4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
JD Gaynor, AS Hamill… - Journal of the American …, 1993 - journals.ashs.org
Metolachlor was evaluated for annual grass and eastern black nightshade (Solarium ptycanthum Dun.) control in processing tomato (Lycopersicon esculentum Mill.). Metolachlor …
Number of citations: 13 journals.ashs.org
JD Gaynor, DC MacTavish, AS Hamill - Chromatographia, 1992 - Springer
A gas chromatograph/mass selective detector method is presented for the analysis of the major metabolic residues of metolachlor by acid hydrolysis of tomato fruit. The two major …
Number of citations: 3 link.springer.com
JL Norman - 2003 - search.proquest.com
A laboratory scale study was performed to ascertain the preferred degradation pathway (s) of the herbicides metolachlor (2-chloro-N-[2-ethyl-6-methylphenyl]-N-[2-methoxy-1-…
Number of citations: 0 search.proquest.com
K Pratap, AT Lemley - Journal of agricultural and food chemistry, 1998 - ACS Publications
A bench-scale Fenton electrochemical system was used to study the degradation of two widely used herbicides, atrazine and metolachlor. In this system the degradation of the …
Number of citations: 99 pubs.acs.org
KL Henderson, JB Belden, JR Coats - Environmental science & …, 2007 - ACS Publications
Metolachlor is a point-source pollutant at agrochemical dealerships in the Midwest, as well as a non point-source contaminant of surface waters caused by runoff. Prairie grasses have …
Number of citations: 24 pubs.acs.org
ML Hladik, JJ Hsiao, AL Roberts - Environmental science & …, 2005 - ACS Publications
Although laboratory studies have revealed that many different neutral degradates of chloroacetamide herbicides can form during thermochemical, biological, and photochemical …
Number of citations: 78 pubs.acs.org
ML Hladik, AL Roberts, EJ Bouwer - Water research, 2005 - Elsevier
Four chloroacetamide herbicides and 20 neutral chloroacetamide derivatives (known to occur as their environmental degradates) were subjected to simulated drinking water treatment (…
Number of citations: 61 www.sciencedirect.com
PJ Phillips, RW Bode - Water-Resources Investigations Report, 2000 - pubs.usgs.gov
The New Croton Reservoir in southeastern New York is directly north of New York City and provides about 10 percent of the city’s water supply. The 374-mi2 Croton River basin above …
Number of citations: 1 pubs.usgs.gov
LE Sojo, DS Gamble, DW Gutzman - Journal of agricultural and …, 1997 - ACS Publications
The feasibility of determining the identities and kinetics behavior of three pesticides in carrot tissue slurries using a novel on-line HPLC microextraction was investigated. Linuron, …
Number of citations: 30 pubs.acs.org
LA Sprague, LH Nowell - Environmental Toxicology and …, 2008 - Wiley Online Library
To examine the effect of urban development on pesticide concentrations in streams under low‐flow conditions, water samples were collected at stream sites along an urban land use …
Number of citations: 64 setac.onlinelibrary.wiley.com

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